molecular formula C21H33N5O3 B2930454 7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 878735-09-2

7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2930454
CAS No.: 878735-09-2
M. Wt: 403.527
InChI Key: WUMRHTIAMGNKHL-UHFFFAOYSA-N
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Description

7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione: is a complex organic compound with a unique structure that combines a purine base with a piperidine derivative. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives as starting materials.

    Attachment of the Dimethyl-2-oxobutyl Group: This step involves the alkylation of the purine base with a suitable alkylating agent, such as 3,3-dimethyl-2-oxobutyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the dimethyl-2-oxobutyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine base and the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may also make it useful in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Dimethyl-2-oxobutyl)-3-propyl-3H-benzimidazol-1-ium bromide
  • Butanal, 3,3-dimethyl-2-oxo-, hydrate (2:1)

Uniqueness

Compared to similar compounds, 7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione stands out due to its combined purine and piperidine structure. This unique combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O3/c1-13-8-14(2)10-25(9-13)12-16-22-18-17(19(28)24(7)20(29)23(18)6)26(16)11-15(27)21(3,4)5/h13-14H,8-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMRHTIAMGNKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC(=O)C(C)(C)C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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